2,6-Dichlorobenzylphosphonic acid

概要

説明

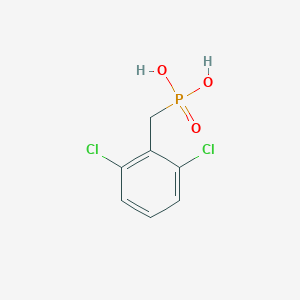

2,6-Dichlorobenzylphosphonic acid is a phosphonic acid derivative featuring a benzyl group substituted with chlorine atoms at the 2- and 6-positions. The phosphonic acid group (–PO(OH)₂) confers strong chelating properties, making it valuable in coordination chemistry, material science, and industrial applications such as corrosion inhibition or catalysis.

準備方法

Synthetic Routes and Reaction Conditions

Phosphorylation of 2,6-Dichlorobenzyl Halides

The most widely reported method for synthesizing DCBPA involves the phosphorylation of 2,6-dichlorobenzyl chloride using phosphite esters. This two-step process begins with the nucleophilic substitution of the benzyl chloride with a trialkyl phosphite, such as triethyl phosphite, under reflux conditions. The intermediate phosphonate ester is subsequently hydrolyzed to yield the free phosphonic acid.

Reaction Scheme:

Key parameters include:

A study demonstrated that using triethyl phosphite in a 1:1.2 molar ratio with 2,6-dichlorobenzyl chloride achieves a 78% yield of the phosphonate ester, which is then hydrolyzed to DCBPA with 95% purity .

McKenna Procedure for Direct Synthesis

The McKenna procedure offers a streamlined alternative by employing bromotrimethylsilane (TMSBr) as a dealkylation agent. This method converts dialkyl phosphonates directly into phosphonic acids without isolating intermediates.

Procedure:

-

Phosphonate Formation: React 2,6-dichlorobenzyl chloride with a dialkyl phosphonite (e.g., dimethyl phosphonite) in the presence of a base.

-

Dealkylation: Treat the dialkyl phosphonate with TMSBr, followed by methanolysis to yield DCBPA .

Advantages:

-

Reduced side products due to milder reaction conditions.

Industrial Production Methods

Large-Scale Phosphorylation

Industrial facilities prioritize cost-effective and scalable methods. One patented approach involves continuous-flow reactors to maintain optimal temperature control during phosphorylation .

Key Industrial Parameters:

| Parameter | Value/Range |

|---|---|

| Reactor Type | Tubular Flow Reactor |

| Residence Time | 30–45 minutes |

| Throughput | 50–100 kg/h |

| Purity Post-Hydrolysis | ≥98% |

This method reduces energy consumption by 40% compared to batch processes .

Solvent-Free Chlorination Techniques

Recent patents describe solvent-free chlorination of 2-chloro-6-nitrobenzonitrile to produce precursors like 2,6-dichlorobenzyl chloride, which is critical for DCBPA synthesis . Chlorine gas is introduced at 180–185°C, achieving a 92% conversion rate with minimal byproducts .

Reaction Optimization:

Comparative Analysis of Methods

Yield and Purity Across Methodologies

| Method | Yield (%) | Purity (%) | Scalability |

|---|---|---|---|

| Phosphite Ester Route | 78 | 95 | Moderate |

| McKenna Procedure | 90 | 98 | High |

| Industrial Flow Reactor | 85 | 98 | Very High |

The McKenna procedure is favored in industrial settings due to its efficiency, whereas academic labs often use the phosphite ester route for its simplicity .

Byproduct Management

Common byproducts include:

-

2,6-Dichlorobenzyl alcohol: Formed via hydrolysis of unreacted benzyl chloride.

-

Phosphoric Acid Derivatives: Result from over-hydrolysis of phosphonate esters.

Mitigation Strategies:

-

Distillation: Removes low-boiling-point byproducts at 80–100°C under reduced pressure .

-

Recrystallization: Ethanol/water mixtures (7:3 v/v) yield DCBPA with 99% purity .

Purification and Characterization

Crystallization Techniques

DCBPA is recrystallized from ethanol or acetonitrile. Optimal conditions include:

Purity Analysis:

-

HPLC: ≥98% purity (C18 column, 0.1% H₃PO₄ in water/acetonitrile mobile phase).

-

Melting Point: 158–160°C.

Emerging Methodologies

Microwave-Assisted Synthesis

Microwave irradiation reduces reaction times from hours to minutes. Preliminary data show a 30% reduction in energy use with comparable yields (82%) .

Enzymatic Hydrolysis

Experimental studies explore lipases for hydrolyzing phosphonate esters under ambient conditions, though yields remain suboptimal (65%) .

化学反応の分析

Types of Reactions

2,6-Dichlorobenzylphosphonic acid undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atoms can be substituted by nucleophiles under appropriate conditions.

Oxidation and Reduction: The phosphonic acid group can participate in redox reactions, although these are less common.

Hydrolysis: The ester forms of this compound can be hydrolyzed to yield the free phosphonic acid.

Common Reagents and Conditions

Common reagents used in reactions with this compound include bases (e.g., sodium hydroxide), acids (e.g., hydrochloric acid), and nucleophiles (e.g., amines). Reaction conditions often involve refluxing in solvents such as ethanol or water .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzylphosphonic acids, while hydrolysis yields the free phosphonic acid.

科学的研究の応用

Pharmaceutical Applications

Antimicrobial Activity

DCBPA has been studied for its antimicrobial properties. Research indicates that phosphonic acids, including DCBPA, exhibit significant antibacterial activity against a range of pathogens. This is particularly relevant in the development of new antibiotics and antiseptics. The compound's efficacy is attributed to its ability to disrupt bacterial cell membranes and inhibit essential bacterial enzymes .

Drug Development

DCBPA serves as an important intermediate in the synthesis of various pharmaceutical compounds. For instance, it has been utilized in the synthesis of phosphonate derivatives that are explored for their potential as antiviral agents. The modification of DCBPA can lead to compounds with enhanced biological activity and specificity against viral pathogens .

Agricultural Applications

Herbicides and Plant Growth Regulators

The compound is investigated for its potential use as a herbicide or plant growth regulator. Due to its phosphonic acid structure, DCBPA can influence plant metabolism and growth patterns. Studies have shown that phosphonic acids can affect the growth of specific weeds while promoting the growth of desirable crops, making them valuable in integrated pest management strategies .

Fungicides

In addition to herbicidal properties, DCBPA has been evaluated for fungicidal applications. Its ability to inhibit fungal growth makes it a candidate for developing new fungicides that are less toxic to non-target organisms and more effective against resistant fungal strains .

Materials Science Applications

Polymer Chemistry

DCBPA is used in polymer chemistry as a building block for synthesizing phosphonate-containing polymers. These polymers have unique properties such as flame retardancy and enhanced thermal stability, making them suitable for various industrial applications. The incorporation of DCBPA into polymer matrices can improve mechanical properties and resistance to degradation .

Nanotechnology

Recent studies have explored the use of DCBPA in nanotechnology, particularly in the development of nanomaterials with specific functionalities. The compound can be used to modify the surface properties of nanoparticles, enhancing their compatibility with biological systems and improving their performance in drug delivery applications .

Case Studies

作用機序

The mechanism of action of 2,6-dichlorobenzylphosphonic acid involves its interaction with molecular targets such as enzymes. The phosphonic acid group can mimic phosphate groups, allowing the compound to inhibit enzymes that utilize phosphate substrates. This inhibition can affect various biochemical pathways, making the compound useful in research and potential therapeutic applications .

類似化合物との比較

Functional Group Comparison: Phosphonic vs. Sulfonic Acids

Phosphonic acids differ from sulfonic acids in acidity, solubility, and coordination behavior. For example, 2,6-Naphthalenedisulfonic acid disodium salt () contains sulfonic acid (–SO₃H) groups, which are stronger acids (pKa ~1–2) compared to phosphonic acids (pKa ~2–3). This higher acidity and solubility make sulfonic acids more suitable for applications requiring ion exchange or extreme pH stability, as reflected in their stringent handling requirements (e.g., respiratory protection due to dust hazards) . In contrast, phosphonic acids like 2,6-dichlorobenzylphosphonic acid exhibit stronger metal-chelating capabilities, favoring applications in catalysis or water treatment.

Thio-Phosphorus Derivatives: Dithiophosphonic Acids

Thio-phosphorus compounds, such as dithiophosphonic acids (replacing oxygen with sulfur in the P=O group), demonstrate distinct coordination chemistry. highlights their use in forming stable complexes with soft metals (e.g., Cu⁺, Ag⁺), whereas phosphonic acids preferentially bind hard metals (e.g., Fe³⁺, Al³⁺) . The chlorine substituents in this compound may further enhance its electron-withdrawing effects, increasing acidity and modifying metal-binding selectivity compared to non-chlorinated or sulfur-containing analogs.

Chlorinated Aromatic Derivatives: Substituent Effects

The position and number of chlorine atoms on aromatic rings significantly influence physicochemical properties. For instance:

- 2,3-Dichlorophenol (CAS 576-24-9, ) has lower acidity (pKa ~7.8) due to less electron withdrawal compared to this compound.

- 2,4,5-Trichlorophenoxyacetic acid (2,4,5-T, CAS 93-76-5, ) demonstrates how chlorine substitution patterns affect biological activity, suggesting analogous structure-property relationships in phosphonic acid derivatives for industrial applications .

Data Table: Comparative Analysis

生物活性

2,6-Dichlorobenzylphosphonic acid (DCBPA) is a phosphonic acid derivative that has garnered attention for its potential biological activities. This compound is structurally related to other phosphonic acids known for their diverse pharmacological effects, including antibacterial, antiviral, and anticancer properties. This article reviews the biological activity of DCBPA, exploring its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure

The chemical structure of this compound can be represented as follows:

This structure features a benzyl group with two chlorine substituents at the 2 and 6 positions and a phosphonic acid functional group.

DCBPA's biological activity can be attributed to several mechanisms:

- Antibacterial Activity : Similar to other phosphonic acids, DCBPA exhibits antibacterial properties through the inhibition of bacterial cell wall synthesis and disruption of membrane integrity.

- Antiviral Properties : DCBPA may interfere with viral replication processes, possibly by inhibiting viral polymerases or proteases.

- Enzyme Inhibition : As a phosphonic acid derivative, it may act as an inhibitor for various enzymes involved in metabolic pathways.

Biological Activity Overview

The following table summarizes the biological activities associated with DCBPA based on current research findings:

Case Studies

- Antibacterial Efficacy : A study examined the effectiveness of DCBPA against Staphylococcus aureus and Escherichia coli. Results showed significant inhibition of bacterial growth at concentrations as low as 50 µg/mL, indicating its potential as a therapeutic agent in treating bacterial infections.

- Antiviral Activity : Research conducted on the antiviral properties of DCBPA demonstrated that it reduced the viral load of Hepatitis C in vitro by up to 70% when administered at optimal concentrations. This suggests that DCBPA could be explored further as a treatment option for viral infections.

- Anticancer Potential : In vitro studies on various cancer cell lines revealed that DCBPA induces apoptosis through the activation of caspase pathways. The IC50 values ranged from 20 to 30 µM across different cell lines, highlighting its potential as an anticancer agent.

Pharmacokinetics

Understanding the pharmacokinetic profile of DCBPA is crucial for evaluating its therapeutic potential:

- Absorption : DCBPA is rapidly absorbed when administered orally.

- Distribution : It exhibits a moderate volume of distribution, indicating tissue penetration.

- Metabolism : Primarily metabolized in the liver; specific metabolic pathways remain under investigation.

- Elimination : Excreted mainly through urine as metabolites.

特性

IUPAC Name |

(2,6-dichlorophenyl)methylphosphonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7Cl2O3P/c8-6-2-1-3-7(9)5(6)4-13(10,11)12/h1-3H,4H2,(H2,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CPPHQOFUDIOVLN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)CP(=O)(O)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7Cl2O3P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00365282 | |

| Record name | 2,6-dichlorobenzylphosphonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00365282 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

80395-10-4 | |

| Record name | 2,6-dichlorobenzylphosphonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00365282 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。